molecular formula C22H29N3O3S B11288493 1-(4-methylpiperidin-1-yl)-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethanone

1-(4-methylpiperidin-1-yl)-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethanone

Cat. No.: B11288493
M. Wt: 415.6 g/mol
InChI Key: HOXKQWBVHFUSQF-UHFFFAOYSA-N
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Description

2-({1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that features a combination of indole, piperidine, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The starting materials often include indole derivatives, piperidine, and morpholine. The key steps in the synthesis may involve:

    Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis or other methods.

    Attachment of the Piperidine Moiety:

    Incorporation of the Morpholine Group: This can be done via amide bond formation or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of secondary amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is unique due to its specific combination of indole, piperidine, and morpholine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H29N3O3S

Molecular Weight

415.6 g/mol

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethanone

InChI

InChI=1S/C22H29N3O3S/c1-17-6-8-23(9-7-17)21(26)15-25-14-20(18-4-2-3-5-19(18)25)29-16-22(27)24-10-12-28-13-11-24/h2-5,14,17H,6-13,15-16H2,1H3

InChI Key

HOXKQWBVHFUSQF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCOCC4

Origin of Product

United States

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